molecular formula C9H6F4O2 B13300547 2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid

2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B13300547
M. Wt: 222.14 g/mol
InChI Key: PCPLDZBPVLFUKW-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H6F4O2 It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylacetic acid
  • 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

2-Fluoro-2-(2-(trifluoromethyl)phenyl)acetic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-fluoro-2-[2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6F4O2/c10-7(8(14)15)5-3-1-2-4-6(5)9(11,12)13/h1-4,7H,(H,14,15)

InChI Key

PCPLDZBPVLFUKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)F)C(F)(F)F

Origin of Product

United States

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